Methylthiazol-4-carboxylat

Übersicht

Beschreibung

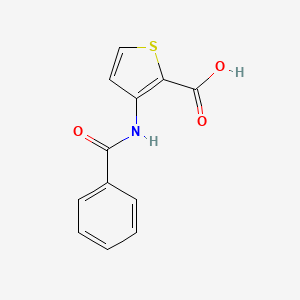

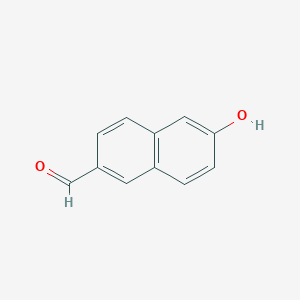

Methyl thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family, characterized by a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex chemical structures.

Synthesis Analysis

The synthesis of various substituted thiazoles, including methyl thiazole-4-carboxylate derivatives, has been explored in several studies. For instance, a novel synthetic method for methyl 5-substituted thiazole-4-carboxylates was developed using methyl 3-substituted 3-bromo-2-isocyanoacrylates with hydrogen sulfide in the presence of triethylamine . Another study reported the synthesis of methyl 2-[2-(1-amino)ethenyl-bithiazolyl] thiazoline-4-carboxylate, an important partial skeleton of the macrobicyclic peptide antibiotic cyclothiazomycin . These methods highlight the versatility of thiazole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the structure of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates was confirmed by NMR, IR, and X-ray diffraction crystallography . Similarly, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT) and compared with experimental data .

Chemical Reactions Analysis

Thiazole derivatives participate in a variety of chemical reactions. The base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates has been reported to efficiently synthesize 4,5-disubstituted thiazoles . Additionally, the reactivity of 4-methylbenzo[d]thiazol-2-amine with carboxylic acids has been studied, resulting in a series of crystalline adducts through classical hydrogen bonds and noncovalent associations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The electronic structure, spectral features, hydrogen bonding, and solvent effects of 4-methylthiadiazole-5-carboxylic acid were investigated using DFT, revealing insights into the compound's stability and reactivity . The synthesis and characterization of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate provided data on its crystalline structure and molecular properties .

Relevant Case Studies

Several studies have highlighted the biological activity of thiazole derivatives. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate exhibited significant in vivo antifilarial activity and inhibited leukemia cell proliferation . The fungicidal activity of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates against various plant pathogens was also reported, demonstrating the potential of thiazole derivatives in agricultural applications .

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Thiazolderivate, einschließlich Methylthiazol-4-carboxylat, haben eine antioxidative Aktivität gezeigt . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.

Analgetische und entzündungshemmende Aktivität

Verbindungen, die mit dem Thiazolring verwandt sind, wie z. B. This compound, sollen als analgetische und entzündungshemmende Wirkstoffe wirken . Diese Verbindungen können helfen, Schmerzen und Entzündungen im Körper zu reduzieren.

Antibakterielle und Antimykotische Aktivität

This compound hat eine signifikante antimikrobielle und antimykotische Aktivität gezeigt . Es hat sich gezeigt, dass es gegen multiresistente Bakterien- und Pilzstämme wirksam ist .

Antivirale Aktivität

Thiazolderivate haben eine antivirale Aktivität gezeigt . Sie können die Replikation von Viren in Wirtsorganismen hemmen.

Diuretische und Antikonvulsive Aktivität

Thiazolderivate sollen als diuretische und antikonvulsive Wirkstoffe wirken . Diuretika helfen, überschüssiges Wasser und Salz aus dem Körper auszuscheiden, während Antikonvulsiva eingesetzt werden, um epileptische Anfälle oder andere Krämpfe zu verhindern oder deren Schweregrad zu verringern.

Neuroprotektive Aktivität

Thiazolderivate haben eine neuroprotektive Aktivität gezeigt . Neuroprotektive Medikamente sind solche, die Neuronen vor Degeneration und Verletzungen schützen und so die Gesundheit von Neuronen verbessern.

Antitumor- oder Zytotoxische Aktivität

This compound hat eine Antitumor- oder zytotoxische Aktivität gezeigt . Es wurde im Laufe der Jahre beobachtet, dass Thiazolderivate verschiedene biologische Aktivitäten aufweisen, wie z. B. Antitumor- und zytotoxische Aktivität .

Antidiabetische Aktivität

Thiazolderivate haben eine antidiabetische Aktivität gezeigt . Antidiabetika werden verwendet, um den Blutzuckerspiegel zu stabilisieren und die Symptome von Diabetes zu behandeln.

Wirkmechanismus

Target of Action

Methyl thiazole-4-carboxylate, also known as Methyl 4-thiazolecarboxylate, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways, leading to a range of biological effects .

Result of Action

Thiazole derivatives have been found to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWWRNNYEYGSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378445 | |

| Record name | Methyl thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59418-09-6 | |

| Record name | Methyl thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl thiazole-4-carboxylate in the context of Mycobacterium tuberculosis?

A: While the provided abstracts don't directly address the activity of Methyl thiazole-4-carboxylate against Mycobacterium tuberculosis, one abstract mentions "Mycobacterium tuberculosis dihydrofolate reductase in complex with ethyl 2-methyl thiazole-4-carboxylate(fragment 3)". [] This suggests that structurally similar compounds, potentially including Methyl thiazole-4-carboxylate, might exhibit binding affinity to dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. DHFR is a crucial enzyme in the folate pathway, essential for bacterial DNA synthesis. Further research is needed to confirm if Methyl thiazole-4-carboxylate itself interacts with DHFR and explore its potential as an antitubercular agent.

Q2: Can you describe a synthetic route for Methyl thiazole-4-carboxylate as highlighted in the research?

A: One of the abstracts outlines a three-step synthesis of Thiazole-4-carboxylic acid, with Methyl thiazole-4-carboxylate as an intermediate. [] The process involves:

Q3: The abstract mentions an "anomalous Wittig reaction" involving a derivative of thioamide. Can you elaborate on this and its relevance to Methyl thiazole-4-carboxylate?

A: The abstract describing the "anomalous Wittig reaction" focuses on a specific reaction pathway involving acetylated thioamide derivatives of D-galactonic and D-gluconic acids. [] While this reaction doesn't directly involve Methyl thiazole-4-carboxylate, it highlights an alternative approach to thiazole ring formation. This is relevant because understanding diverse synthetic routes to thiazole rings could be valuable in optimizing the production of Methyl thiazole-4-carboxylate or exploring the synthesis of related compounds with potentially enhanced properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

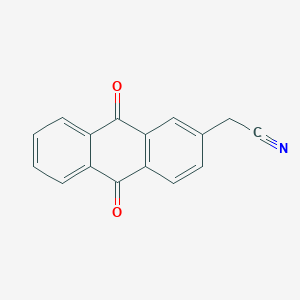

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

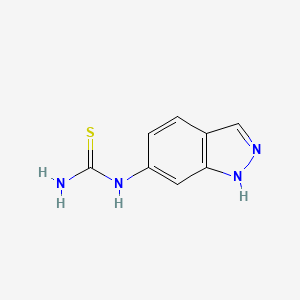

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)